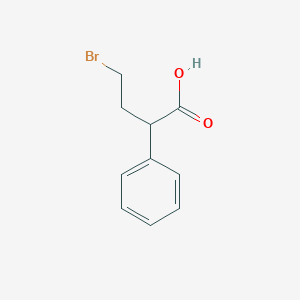

4-Bromo-2-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHOQWJGOZLWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587609 | |

| Record name | 4-Bromo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-99-3 | |

| Record name | 4-Bromo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Chemistry and Synthesis

In modern organic chemistry, 4-Bromo-2-phenylbutanoic acid is recognized for its utility as a multifunctional molecule. The compound's architecture allows for a variety of chemical transformations, making it a valuable starting point for creating more complex molecular structures. These structures often form the basis for new materials and biologically relevant molecules.

The chemical reactivity of this compound is largely dictated by the strategic placement of its functional groups. The bromine atom, located at the fourth carbon, can be readily displaced in nucleophilic substitution reactions. The carboxylic acid group can be converted into other functionalities such as esters, amides, or acid chlorides. Furthermore, the phenyl group provides a site for electrophilic aromatic substitution, allowing for additional modifications. This inherent versatility makes it a key component in the design of multi-step synthetic pathways.

Role As a Key Intermediate in Chemical Research

Established Synthetic Routes to this compound

Several well-documented methods exist for the preparation of this compound, each with its own set of advantages and reaction conditions.

Direct Bromination of 2-Phenylbutanoic Acid

A straightforward approach to synthesizing this compound involves the direct bromination of 2-phenylbutanoic acid. smolecule.com This reaction typically employs elemental bromine as the brominating agent. To facilitate the reaction and control selectivity, catalysts such as iron or aluminum bromide may be used under controlled temperature and reaction times. smolecule.com

Utilization of N-Bromosuccinimide (NBS) in Controlled Bromination Reactions

N-Bromosuccinimide (NBS) serves as a convenient and effective reagent for the controlled bromination of various organic compounds, including the synthesis of this compound. smolecule.comwikipedia.org This method offers better selectivity and yield compared to direct bromination with Br₂. smolecule.com The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform (B151607) under reflux conditions. smolecule.com NBS provides a low, constant concentration of bromine radicals, which is key to its selectivity. masterorganicchemistry.com It is considered a safer and easier to handle alternative to liquid bromine. masterorganicchemistry.comchemicalbook.com

| Reagent | Conditions | Solvent | Key Advantages |

| Bromine (Br₂) | Catalytic iron or aluminum bromide | - | Direct, simple |

| N-Bromosuccinimide (NBS) | Reflux | Carbon tetrachloride, Chloroform | Better control, higher yield, safer handling smolecule.commasterorganicchemistry.com |

Enantioselective Synthesis Strategies (e.g., from Chiral Precursors like D-Homophenylalanine)

The synthesis of enantiomerically pure forms of this compound is of significant interest for pharmaceutical applications. One strategy involves the use of chiral precursors, such as D-homophenylalanine. researchgate.net The conversion of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid has been demonstrated using enzyme-catalyzed asymmetric synthesis. researchgate.net Another approach involves the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. orgsyn.org This method has been shown to produce (S)-3-(4-bromophenyl)butanoic acid with high enantiomeric excess, which can be further enhanced through crystallization. orgsyn.org

A study on the asymmetric synthesis of unusual amino acids utilized a D-chiral auxiliary to achieve the desired R configuration at the alpha-carbon of a brominated phenylbutanoic acid derivative. nih.gov The use of biocatalysts, such as L-phenylalanine dehydrogenase, has also been explored for the stereoselective synthesis of chiral amino acids from their corresponding keto acids. researchgate.netresearchgate.net

Synthesis via Hydrolysis of Ester Intermediates

A common and effective route to this compound involves the hydrolysis of its corresponding ester intermediates. For instance, ethyl 2-bromo-4-phenylbutyrate can be synthesized and subsequently hydrolyzed to yield the desired carboxylic acid. google.com This two-step process often begins with the formation of the ester, for example, through the reaction of β-phenylethyl bromide with diethyl malonate, followed by bromination and decarboxylation. google.com The final hydrolysis step is typically carried out under basic conditions, followed by acidification to furnish the carboxylic acid. orgsyn.orggoogle.com This method is advantageous as it allows for purification of the ester intermediate before the final hydrolysis step, often leading to a purer final product. google.com

| Intermediate | Hydrolysis Conditions | Subsequent Step |

| Ethyl 2-bromo-4-phenylbutyrate | Basic (e.g., NaOH) | Acidification (e.g., HCl) |

| (S)-Ethyl 3-(4-bromophenyl)butanoate | Basic (e.g., NaOH) | Acidification (e.g., HCl) orgsyn.org |

Alternative Preparative Approaches

Alternative methods for preparing related bromo-phenylalkanoic acids have been reported, which could potentially be adapted for the synthesis of this compound. One such method involves the Reformatsky reaction on acetoxyacetophenones, followed by hydrogenation, to produce γ-butyrolactones which can be precursors to phenylbutanoic acids. scielo.org.mx Another approach involves the Friedel-Crafts reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization to yield 4-phenylbutyric acid. google.com This could potentially be modified by using a brominated starting material.

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers advanced strategies and catalytic approaches that can be applied to the synthesis of this compound, often providing higher efficiency, selectivity, and more environmentally benign conditions.

Catalytic methods are at the forefront of advanced organic synthesis. For instance, silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids has been demonstrated as a viable method. amazonaws.com While not specifically detailed for this compound, this approach offers a potential route from a dicarboxylic acid precursor. Furthermore, palladium-mediated coupling reactions, such as the Suzuki coupling, are widely used for creating carbon-carbon bonds and could be employed in strategies to synthesize precursors to this compound. chemicalbook.com The development of enantioselective catalytic reductions of keto acids to hydroxy acids using ruthenium complexes with chiral ligands also presents a powerful tool for accessing chiral building blocks. researchgate.net These advanced catalytic systems often operate under mild conditions with high turnover numbers, making them attractive for large-scale synthesis. researchgate.net

Development of Enantioselective and Diastereoselective Synthetic Pathways

The creation of stereochemically pure this compound is crucial for its potential application in pharmaceuticals and as a chiral building block. Asymmetric synthesis strategies are paramount in achieving this goal. While specific, documented enantioselective syntheses for this exact compound are specialized, general and effective methodologies for analogous structures provide a clear blueprint.

One established approach for creating chiral 2-arylpropionic acids involves the asymmetric hydrovinylation of vinyl arenes, followed by oxidative degradation. nih.gov Another powerful strategy is the asymmetric conjugate addition of an aryl group to an α,β-unsaturated carbonyl compound. For instance, the synthesis of the related compound, (S)-3-(4-bromophenyl)butanoic acid, has been achieved via the asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate. orgsyn.org

Furthermore, enzymatic methods offer high enantioselectivity. The use of enzymes like phenylalanine dehydrogenase or a combination of hydantoinase and L-N-carbamoylase can produce enantiomerically pure amino acid precursors, such as (S)-2-amino-4-phenylbutanoic acid, from which the target bromo-acid could potentially be derived through subsequent reactions. nih.govresearchgate.net Diastereoselective approaches, such as those using Schöllkopf's bis-lactim ethers, allow for the stereocontrolled introduction of substituents, providing access to specific diastereomers of functionalized butanoic acids. nih.gov

Application of Chiral Catalysts in Asymmetric Transformations

Chiral catalysts are essential for achieving high enantioselectivity in the synthesis of chiral molecules like this compound. frontiersin.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Metal Complexes : Transition metals combined with chiral ligands are widely used. Palladium-catalyzed reactions, such as the Suzuki coupling, can be rendered asymmetric for carbon-carbon bond formation. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., SunPhos, BINAP) are highly effective for the asymmetric hydrogenation of α,β-unsaturated acids or keto acids, which could be precursors to the target molecule. nih.govacs.org

Chiral Brønsted Acids : These catalysts, which function by activating substrates through protonation, have become important in various asymmetric transformations. frontiersin.org Their steric environment and acidity can be tuned to effectively catalyze reactions for different substrates. frontiersin.org

Organocatalysts : Small organic molecules can also act as chiral catalysts. For example, chiral secondary amine catalysts, such as Jørgensen-Hayashi's catalyst, are used in asymmetric Michael additions. frontiersin.org Bifunctional enamine catalysts have been developed to enhance enantioselectivity in the synthesis of complex intermediates. frontiersin.org

The choice of catalyst is critical and depends on the specific reaction pathway chosen for the synthesis of the chiral butanoic acid backbone.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical step to maximize the yield and purity of the final product. This involves systematically adjusting various parameters. For syntheses analogous to that of this compound, several factors are key. doi.orgrsc.org All reactions are typically first tested with natural abundance starting materials to fine-tune these conditions before proceeding with more expensive, isotopically labeled, or chiral materials. rsc.org

Below is a data table illustrating typical parameters that are optimized for related synthetic transformations.

| Parameter | Variable | Typical Range/Options | Impact on Reaction |

|---|---|---|---|

| Temperature | Degrees Celsius (°C) | -78°C to 110°C (Reflux) | Affects reaction rate and selectivity. Lower temperatures often increase stereoselectivity. |

| Solvent | Solvent Type | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetic Acid | Influences solubility of reagents and can affect reaction mechanism and rate. ksu.edu.sa |

| Catalyst | Catalyst Loading (mol%) | 0.01 mol% to 20 mol% | Affects reaction rate and efficiency. Higher loading can increase speed but also cost. |

| Base/Acid | Reagent Type | K₃PO₄, Triethylamine, Perchloric Acid | Can be crucial for activating substrates or neutralizing byproducts. |

| Reaction Time | Hours (h) | 1h to 24h | Ensures reaction goes to completion without significant decomposition or side-product formation. |

Chemical Reactivity and Mechanistic Investigations

The chemical behavior of this compound is largely dictated by its functional groups: the bromine atom, the carboxylic acid, and the phenyl ring.

Nucleophilic Substitution Reactions Involving the Bromine Atom (e.g., SN2 Pathways)

The bromine atom attached to the aliphatic chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. smolecule.com Given that the bromine is on a secondary carbon, these reactions often proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, particularly with strong nucleophiles. masterorganicchemistry.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comyoutube.com This leads to an inversion of stereochemistry at the chiral center if the starting material is enantiomerically pure. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.comyoutube.com

A practical example of this reactivity is the reaction of this compound with sodium azide (B81097) (NaN₃) to produce 4-azido-2-phenylbutanoic acid. vulcanchem.com Other nucleophiles such as hydroxide (B78521) ions, amines, and cyanides can also be used to displace the bromide, leading to a variety of functionalized derivatives. smolecule.com

Oxidation Reactions of this compound

The compound can undergo oxidation at different sites, primarily the phenyl ring or the aliphatic chain, depending on the reagents and conditions used.

The phenyl group of this compound can be oxidized to form phenolic derivatives. smolecule.com This transformation typically requires strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com The reaction involves the hydroxylation of the aromatic ring.

Kinetic studies on the oxidation of structurally similar compounds, such as 4-oxo-4-arylbutanoic acids, provide insight into the reactivity of the phenyl group. researchgate.netresearchgate.net Research has shown that the rate of oxidation is influenced by substituents on the phenyl ring. researchgate.net Electron-donating groups (e.g., -OCH₃, -CH₃) increase the reaction rate by making the ring more susceptible to electrophilic attack by the oxidizing species, while electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) decrease the rate. researchgate.netresearchgate.net This indicates the development of a positive charge in the transition state of the reaction. researchgate.netresearchgate.net

Investigation of Enolization Mechanisms in Oxidative Processes

The enol form of the substrate is reported to be the reactive species in the oxidation of 4-oxobutanoic acids in strongly acidic mediums. smolecule.com The mechanism for oxidation by acid bromate (B103136), for instance, is proposed to involve the attack of the oxidizing species on the enol form of the 4-oxo acid. asianpubs.org This initial step is followed by the formation of a carbocationic bromate ester in the slow step, which then undergoes cyclization and carbon-carbon bond cleavage to yield the final products. asianpubs.org Similarly, the acid-catalyzed enolization of ketones is a key step preceding their oxidation, and the rate of oxidation is often compared to the rate of enolization to elucidate the mechanism. researchgate.net

Reduction Reactions Targeting the Carboxylic Acid Functional Group

The carboxylic acid functional group in this compound can be reduced to a primary alcohol. smolecule.com This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the carboxylic acid to the corresponding alcohol. smolecule.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own, but its reactivity can be enhanced. smolecule.com For example, a combination of sodium borohydride and bromine has been shown to reduce benzoic acids and other alkyl carboxylic acids, like 4-phenylbutanoic acid, to their respective alcohols in good yields.

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a key site for derivatization through reactions like esterification and amidation.

Esterification: This reaction involves converting the carboxylic acid into an ester. A standard method is the Fischer esterification, where the acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. olabs.edu.in Chiral 2-phenylcarboxylic acid esters, such as methyl 2-phenylbutanoate, are important derivatives, and their enantiomers have been successfully separated using capillary gas chromatography, indicating their synthesis via esterification of the corresponding acids. nih.gov

Amidation: Amide derivatives can be synthesized from the carboxylic acid. This typically requires activating the carboxyl group, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with an amine. Research on related structures has shown the synthesis of (2-amino-phenyl)-amides from omega-substituted alkanoic acids as histone deacetylase inhibitors. nih.gov Furthermore, copper-catalyzed amidation methods have been developed that are compatible with a wide range of alkyl and aryl carboxylic acids. researchgate.net

Cross-Coupling Reactions and Functionalization Strategies (e.g., Palladium-mediated coupling for biaryl intermediates)

The bromine atom in this compound provides a handle for carbon-carbon bond formation via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. For instance, a similar compound, 4-Bromo-2-fluorobenzoic acid, has been used in palladium-mediated coupling with various aryl boronic acids to synthesize biaryl intermediates. smolecule.com This suggests that the bromine atom at the 4-position of the butanoic acid chain is amenable to such transformations, allowing for the introduction of various aryl or heteroaryl groups.

Additionally, the α-bromo position in related carbonyl compounds is also reactive. Enantioselective palladium-catalyzed cross-coupling reactions between α-bromo carboxamides and aryl boronic acids have been developed, highlighting the potential for functionalization at the carbon adjacent to the carbonyl group, although this would apply to an amide derivative of the target acid. nih.gov

Stereochemical Control and Stereoselectivity in Reactions

The carbon at the 2-position of this compound is a chiral center, making stereochemical control a crucial aspect of its synthesis and reactions.

Enantioselective synthesis of related compounds has been successfully demonstrated. For example, a highly efficient method for the large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been developed. This process utilizes a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate, with (R)-(+)-BINAP serving as the chiral ligand.

Furthermore, the stereoselective synthesis of various derivatives of 2-phenylalkanoic acids is an area of active research. google.comacs.org The separation of enantiomers of 2-phenylcarboxylic acid esters has been achieved through chiral chromatography, which is essential for obtaining stereochemically pure compounds for further applications. nih.gov These examples underscore the possibility of controlling the stereochemistry at the C2 position of the this compound scaffold, either through asymmetric synthesis or by resolution of a racemic mixture.

Applications in Advanced Organic Synthesis and Material Science

Utility as a Precursor and Intermediate in Pharmaceutical Synthesis

The unique structure of 4-bromo-2-phenylbutanoic acid makes it a recognized intermediate in the synthesis of pharmacologically active compounds. smolecule.com Its potential lies in its ability to serve as a scaffold upon which more complex drug molecules can be built. The presence of the bromine atom and the carboxylic acid group allows for sequential, controlled reactions to introduce new functionalities.

For instance, this compound has been explicitly identified as a chemical intermediate in patents for the preparation of novel therapeutic agents. It is listed as a reactant in the synthesis of bicyclic carboxamides designed as ligands for 5-HT1A receptors, which are targets for drugs treating anxiety and depression. epo.org It is also documented as an intermediate in the synthesis of quinuclidine (B89598) derivatives, a class of compounds investigated for various pharmaceutical applications. google.com

Furthermore, studies suggest the molecule's reactive nature could be harnessed to interact with biological macromolecules, such as by modifying enzyme active sites, which is a key principle in drug design. smolecule.com While direct applications are specific, related structures like 4-oxobutanoic acids are known to play significant roles in pharmaceutical chemistry as anti-rheumatic and arthritis-suppressing agents, highlighting the therapeutic potential of this class of compounds. smolecule.com

Significance as a Chiral Building Block in Asymmetric Synthesis

This compound possesses a chiral center at the second carbon (the α-carbon), the point of attachment for the phenyl group. This stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical and biological contexts, typically only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

This makes enantiomerically pure forms of this compound significant as chiral building blocks in asymmetric synthesis—the synthesis of a specific enantiomer of a target molecule. By using a single, pure enantiomer of this acid as a starting material, chemists can transfer that specific stereochemistry into the final product, ensuring the formation of the correct and most effective version of a complex molecule. While detailed asymmetric syntheses starting directly from this compound are proprietary or highly specific, the principle is well-established for structurally similar compounds. For example, related chiral phenyl-substituted acids are used with chiral auxiliaries to achieve highly stereoselective transformations, a fundamental technique in modern drug discovery.

Application in the Construction of Complex Molecular Architectures

Beyond pharmaceuticals, this compound is a useful tool for constructing intricate molecular architectures. The presence of both a bromine atom and a phenyl group makes it an ideal substrate for palladium-mediated cross-coupling reactions, a powerful set of methods for forming carbon-carbon bonds.

Research on similar compounds, such as 4-bromo-2-fluorobenzoic acid, demonstrates their utility in synthesizing biaryl intermediates through coupling with various aryl boronic acids (a reaction known as the Suzuki coupling). smolecule.com This same reactivity can be applied to this compound. The bromine atom can participate in coupling reactions to link the butanoic acid chain to other molecular fragments, while the phenyl group can also be functionalized to build even greater complexity. This capability allows chemists to use the compound as a linchpin, connecting different parts of a molecule to create large and complex structures that would be difficult to assemble otherwise.

Exploration in Material Science for Developing Functionalized Materials

The potential of this compound extends into material science, where it is regarded as a functional building block for new materials. smolecule.combldpharm.com Its properties can be exploited to develop materials with specific, tailored functionalities. smolecule.com The molecule's two primary reactive sites—the carboxylic acid and the bromine atom—are key to this application.

The carboxylic acid group can undergo polymerization reactions, such as condensation with diols or diamines, to form polyesters or polyamides, respectively. Integrating the this compound unit into a polymer chain imparts specific characteristics derived from the phenyl group and the bromo-alkyl chain.

Furthermore, the bromine atom can be used for post-polymerization modification. Once the polymer is formed, the bromo groups along the chain act as reactive handles, allowing for the grafting of other molecules. This can be used to alter the material's surface properties, attach bioactive molecules, or create cross-links to modify its mechanical strength and thermal stability.

Derivatization for Modulating Chemical Reactivity and Selectivity

Derivatization, or the chemical transformation of a functional group, is a core strategy in organic synthesis to control a molecule's behavior. This compound can be selectively derivatized at its key functional groups to modulate its reactivity for subsequent synthetic steps. smolecule.com

The bromine atom is a versatile site for nucleophilic substitution. It can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, or hydroxides, typically through an SN2 mechanism. smolecule.com This allows for the introduction of a wide range of different functional groups at the end of the alkyl chain. The carboxylic acid group can also be transformed. It can be reduced to an aldehyde or a primary alcohol using reducing agents, or converted into esters or amides, which alters its electronic properties and steric profile. smolecule.com Finally, the phenyl group itself can be modified, for example, through oxidation reactions to introduce hydroxyl groups. smolecule.com

These transformations allow chemists to fine-tune the molecule's reactivity and use it as a strategic component in a multi-step synthesis, protecting or revealing certain functionalities as needed.

Table of Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Resulting Group |

|---|---|---|---|

| Bromoalkyl | Nucleophilic Substitution | Amines, Alkoxides, Hydroxides | Amino, Ether, Hydroxyl |

| Carboxylic Acid | Reduction | Lithium aluminum hydride | Alcohol |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-oxobutanoic acids |

| Quinuclidine |

| 4-bromo-2-fluorobenzoic acid |

| Aryl boronic acids |

| Polyesters |

| Polyamides |

| Aldehyde |

| Primary alcohol |

| Esters |

| Amides |

| Amines |

| Alkoxides |

| Hydroxides |

| Lithium aluminum hydride |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of 4-bromo-2-phenylbutanoic acid.

DFT calculations can elucidate the electronic landscape of this compound, identifying regions of high and low electron density, which are crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For instance, in studies of similar halogenated compounds, the introduction of a halogen atom is shown to significantly lower the LUMO energy, thereby increasing the molecule's electrophilicity. mdpi.com This suggests that the bromine atom in this compound would make the molecule more susceptible to nucleophilic attack. A computational study on 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid (CPB), a related phenylbutanoic acid derivative, showed that the HOMO and LUMO are distributed at the end, the aromatic ring, and the carboxylate functionality of the molecule. scholaris.ca Upon interaction with other molecules, the HOMO-LUMO energy gap of CPB was observed to decrease significantly, indicating a favorable adsorption configuration. scholaris.ca

Table 1: Predicted Electronic Properties of a Phenylbutanoic Acid Derivative (CPB)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | Varies with interaction | Indicates the ability to donate electrons. |

| LUMO Energy | Varies with interaction | Indicates the ability to accept electrons. |

Note: Data is for a related compound, 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid (CPB), and its complexes, as direct data for this compound is not available.

The flexibility of the butanoic acid chain and the rotation of the phenyl group in this compound mean that it can exist in multiple conformations. Conformational analysis using computational methods can identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule might orient itself when interacting with other molecules or surfaces. For example, a study on 2,4-dioxo-4-phenylbutanoic acid revealed that enolic tautomers are more stable than the diketo form across different phases, with repulsive hydrogen-hydrogen interactions and the orientation of double bonds influencing relative stability. This highlights the nuanced conformational preferences that can be uncovered through such analyses.

Quantum chemical calculations are instrumental in simulating spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These simulations can aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes and chemical shifts to particular atoms and functional groups within the molecule. For example, a computational study on 2-phenylpyrimidine-4,6-diamine (B1287490) (PPD) demonstrated excellent conformity between experimental frequencies and computed wavenumbers for functional group vibrations. researchgate.net This validation against experimental data provides confidence in the computational model and its ability to predict other properties.

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing a dynamic picture of its interactions with its environment, such as solvent molecules or other solutes. These simulations are particularly useful for understanding non-covalent interactions, including hydrogen bonding and van der Waals forces, which are critical in many chemical and physical processes.

Studies on other halogenated organic compounds have shown that they have a strong preference for residing at air-water interfaces. researchgate.net MD simulations of halogenated phosphate (B84403) esters have revealed that hydrogen bonding and van der Waals forces are the main drivers for their interaction with human serum albumin. bohrium.com Similarly, MD simulations could be used to explore how this compound interacts with different solvents or at interfaces, providing insights into its solubility and transport properties. These simulations can also reveal stable complex formations and structural changes in interacting molecules. bohrium.com

Molecular Modeling and Docking Studies for Interaction Mechanisms (non-biological activity focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to another (a receptor or host). wikipedia.org While often used in drug discovery to study protein-ligand interactions, docking can also be applied to understand the interaction of small molecules with non-biological hosts, such as cyclodextrins, fullerenes, or other materials.

For example, computational studies have investigated the interaction of a phenylbutanoic acid derivative with fullerene nanocages. scholaris.caresearchgate.net These studies use docking and DFT to determine the adsorption behavior and electronic properties of the resulting complexes. researchgate.net Such an approach could be used to investigate the potential of this compound to interact with and be carried by various nanomaterials. The results of these simulations typically include the binding energy, which indicates the strength of the interaction, and the specific orientation of the molecule within the host's binding site.

Table 2: Illustrative Docking Results for a Phenylbutanoic Acid Derivative with Fullerene Nanocages

| Host Molecule | Adsorption Energy (eV) | Type of Interaction |

|---|---|---|

| C24NC | -0.52 to -2.89 researchgate.net | Physisorption and Chemisorption researchgate.net |

| C23B | Stronger Adsorption researchgate.net | Chemisorption researchgate.net |

| C24OH | Stronger Adsorption researchgate.net | Chemisorption researchgate.net |

Note: Data is for a related compound, 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid (CPB), as direct data for this compound is not available.

Mechanistic Insights Derived from Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational methods can be used to map out the entire reaction pathway. This includes identifying the structures of transition states and intermediates, and calculating the activation energies for each step.

A DFT study on the decarboxylative bromination of aromatic carboxylic acids proposed a concerted decarboxylation-bromination pathway proceeding through a four-membered transition state. rsc.org The calculated energy barrier for this process was consistent with a reaction that occurs at room temperature. rsc.org Similar computational approaches could be applied to understand the mechanisms of reactions involving this compound, providing a level of detail that is often inaccessible through experimental methods alone.

Analytical Methodologies for Characterization and Purity Assessment in Research

Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Vis Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Bromo-2-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the compound's structure.

¹H NMR would verify the presence and connectivity of protons. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), and the diastereotopic methylene (B1212753) protons of the ethyl group (C3 and C4).

¹³C NMR would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, and the carbons of the butanoic acid chain.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₀H₁₁BrO₂. The mass spectrum would also display a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

UV-Vis Spectroscopy : This technique provides information about the electronic transitions within the molecule, primarily related to the phenyl group chromophore.

Table 1: Anticipated Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals for aromatic, methine, and methylene protons. |

| Multiplicity | Splitting patterns confirming proton-proton coupling. | |

| ¹³C NMR | Chemical Shift (δ) | Signals for carbonyl, aromatic, and aliphatic carbons. |

| MS | Molecular Ion | [M]+ and/or [M+H]+ peaks confirming molecular weight. |

| Isotopic Pattern | Characteristic M, M+2 pattern for bromine. |

| UV-Vis | λmax | Absorption maximum characteristic of the phenyl chromophore. |

Chromatographic Separation and Analysis Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC))

Chromatographic methods are crucial for separating this compound from reactants, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for purity assessment. A reverse-phase column (such as C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and acidified water would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, the carboxylic acid group would likely require derivatization (e.g., esterification) to increase its volatility. This technique would be effective for identifying and quantifying volatile impurities.

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method for monitoring the progress of reactions, such as in the synthesis of this compound. epo.org While mentioned in the context of a reaction using this compound, specific details like the eluent system or R_f value are not provided in the available literature. epo.org

Table 2: General Chromatographic Methodologies for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Conditions | Purpose |

|---|---|---|---|

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | Purity determination, quantification. |

| GC-MS | Capillary column (e.g., DB-5) | Temperature-programmed oven | Impurity profiling (after derivatization). |

| TLC | Silica gel | Non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate) | Reaction monitoring, qualitative purity check. |

X-ray Diffraction Analysis for Solid-State Structure Elucidation (if applicable)

If this compound can be crystallized into a single crystal of sufficient quality, X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This analysis would confirm the atomic connectivity and the stereochemistry at the C2 position. Currently, there are no published crystal structures for this specific compound in open-access crystallographic databases.

Quantitative Analytical Methods for Reaction Monitoring and Product Yield Determination

Quantitative analysis is essential for optimizing synthetic procedures and ensuring the purity of the final product.

Reaction Monitoring : Techniques like TLC, HPLC, and GC are used to track the consumption of reactants and the formation of the product over time. epo.org

Product Yield and Purity Determination : Following synthesis and purification, the yield is calculated based on the mass of the isolated product. The purity is typically determined quantitatively by HPLC with UV detection or by quantitative NMR (qNMR), where the signal intensity of the analyte is compared to that of a certified internal standard of known concentration.

Research on Derivatives and Analogues of 4 Bromo 2 Phenylbutanoic Acid

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives related to 4-bromo-2-phenylbutanoic acid frequently begins with the creation of a 4-oxo-4-phenylbutanoic acid backbone. A primary method for this is the Friedel-Crafts acylation, which involves reacting a substituted or unsubstituted benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. This foundational reaction allows for the introduction of various substituents onto the phenyl ring, leading to a diverse array of starting materials. For instance, 4-oxo-4-(p-tolyl)butanoic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, and 4-(4-chlorophenyl)-4-oxobutanoic acid have been synthesized using this approach.

Further modifications can be made to this backbone. The carboxylic acid group can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, creating a more reactive intermediate for further synthesis. Additionally, amino groups can be introduced and subsequently protected, for example with a tert-butoxycarbonyl (Boc) group, to create building blocks for more complex molecules like peptides or ionic liquids. The synthesis of 2-((tert-butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is a key example, starting from the Friedel-Crafts reaction of benzene and succinic anhydride, followed by the protection of the amino group.

Table 1: Synthesis of Substituted 4-Oxo-4-phenylbutanoic Acid Derivatives

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

| 4-Oxo-4-phenylbutanoic acid | Benzene, Succinic Anhydride, Anhydrous AlCl₃ | Friedel-Crafts Acylation | |

| 4-Oxo-4-(p-tolyl)butanoic acid | Toluene, Succinic Anhydride, Anhydrous AlCl₃ | Friedel-Crafts Acylation | |

| 4-(4-Chlorophenyl)-4-oxobutanoic acid | Chlorobenzene, Succinic Anhydride, Anhydrous AlCl₃ | Friedel-Crafts Acylation | |

| 4-Oxo-4-phenylbutanoyl chloride | 4-Oxo-4-phenylbutanoic acid, Thionyl Chloride | Chlorination | |

| 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid | Benzene, Succinic Anhydride, Amino Group Source, Di-tert-butyl dicarbonate | Friedel-Crafts Acylation, Amination, Boc-Protection |

Structure-Reactivity Relationship (SRR) Studies within Analogues

The influence of substituents on the reactivity of 4-oxo-4-phenylbutanoic acid analogues has been the subject of detailed kinetic studies. These investigations provide insight into the electronic effects of different groups on the phenyl ring. In oxidation reactions using various agents like permanganate (B83412), imidazolium (B1220033) fluorochromate, or N-chlorosaccharin, a clear trend emerges.

Electron-releasing substituents (like methoxy, methyl) on the phenyl ring tend to enhance the rate of reaction, while electron-withdrawing substituents (like chloro, bromo, nitro) retard the reaction rate. This observation is consistent with a mechanism where there is a development of a positive charge in the transition state, which is stabilized by electron-donating groups. For example, the observed order of reactivity for the oxidation of substituted 4-oxoacids by imidazolium fluorochromate is: p-CH₃O > p-CH₃ > p-C₆H₅ > H > p-Cl > p-Br > m-NO₂.

Kinetic studies have consistently shown that these oxidation reactions are first order with respect to the oxoacid, the oxidizing agent, and the hydrogen ion concentration. The rate of reaction is also influenced by the solvent composition; for instance, increasing the proportion of acetic acid in an aqueous acetic acid medium generally increases the reaction rate. This suggests an interaction between the solvent and the reacting species. By analyzing these relationships, a Hammett plot can be constructed, correlating the logarithm of the rate constants with the Hammett constant (σ), which quantifies the electronic effect of the substituents. Such analyses provide a quantitative understanding of the structure-reactivity relationship within this class of compounds.

Table 2: Effect of Phenyl Substituents on Oxidation Reactivity of 4-Oxo-4-phenylbutanoic Acid Analogues

| Substituent (at para-position) | Electronic Effect | Observed Reactivity Trend | Reference |

| -OCH₃ (Methoxy) | Electron-donating | Increases reaction rate | |

| -CH₃ (Methyl) | Electron-donating | Increases reaction rate | |

| -H (Hydrogen) | Neutral (Reference) | Baseline rate | |

| -Cl (Chloro) | Electron-withdrawing | Decreases reaction rate | |

| -Br (Bromo) | Electron-withdrawing | Decreases reaction rate | |

| -NO₂ (Nitro at meta-position) | Strong Electron-withdrawing | Significantly decreases reaction rate |

Evaluation of Derivatives as Precursors in Multi-step Syntheses

Derivatives and analogues of this compound, particularly 4-oxo-4-phenylbutanoic acids, are valuable precursors in multi-step organic syntheses. Their chemical structure, featuring multiple reactive sites (the ketone, the carboxylic acid, and the aromatic ring), allows for their elaboration into a wide variety of more complex molecules.

One significant application is in the synthesis of heterocyclic compounds with potential biological activity. For example, 4-oxo-4-phenylbutanoic acid serves as a starting material for producing butenolide-based amide derivatives, which have been investigated for anti-inflammatory properties. The synthesis involves using the 4-oxo-4-phenylbutanoic acid as a backbone which is then further functionalized. Similarly, these precursors are used to synthesize 2,4-dioxobutanoic acid derivatives, which can be decyclized to form amides that have shown analgesic activity.

Furthermore, these compounds are key intermediates in the synthesis of nonproteinogenic amino acids. The asymmetric synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric acid can be achieved from 2,4-dioxo-4-phenylbutyric acid using transaminase enzymes, demonstrating the utility of these precursors in biocatalytic routes to obtain enantiomerically pure products. They have also been used as starting points for kynurenine-3-hydroxylase inhibitors, which are of interest for studying neurodegenerative diseases. The versatility of these butanoic acid derivatives makes them foundational building blocks in medicinal chemistry and materials science.

Table 3: Application of 4-Oxo-4-phenylbutanoic Acid Derivatives as Synthetic Precursors

| Precursor Derivative | Synthetic Target Class | Potential Application Area | Reference |

| 4-Oxo-4-phenylbutanoic acid | Butenolide-based amides | Anti-inflammatory agents | |

| 2,4-Dioxo-4-phenylbutyric acid | (S)-2-amino acids | Asymmetric synthesis | |

| 4-Oxo-4-phenylbutanoic acid | Kynurenine-3-hydroxylase inhibitors | Neurodegenerative disease research | |

| 4-Oxo-4-phenylbutanoic acid | Thiosemicarbazide derivatives | Corrosion inhibitors | |

| 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid | Room-temperature ionic liquids | Green chemistry solvents |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-phenylbutanoic acid, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves bromination of 2-phenylbutanoic acid. A regioselective approach using brominating agents like in the presence of a radical initiator (e.g., AIBN) under anhydrous conditions is recommended to target the 4-position . To minimize side reactions (e.g., over-bromination), stoichiometric control and low-temperature conditions (0–5°C) are critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Purity validation should employ HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in negative mode should show a molecular ion peak at 257–259 (M-H) with isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of phenylbutanoic acid derivatives be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For 4-bromination:

- Electronic Directing : The carboxylic acid group acts as a meta-director, but steric hindrance at the 2-phenyl position favors bromination at the 4-position.

- Protecting Groups : Temporarily protecting the carboxylic acid as a methyl ester reduces acidity and alters directing effects, enabling selective bromination .

- Catalytic Systems : Use of Lewis acids (e.g., FeCl) can enhance selectivity by stabilizing transition states . Post-reaction, validate regiochemistry via NOESY NMR to confirm spatial proximity between Br and the phenyl group.

Q. What computational tools are effective in predicting the reactivity of this compound for derivative design?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom’s high electrophilicity makes it reactive toward nucleophilic substitution.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and guide functionalization (e.g., adding methyl groups to enhance lipophilicity) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with biological activity to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bromination outcomes for similar compounds?

Methodological Answer: Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example:

- lists brominated biphenyls synthesized under varying temperatures, leading to positional isomers.

- highlights that fluorinated analogs require lower temperatures to avoid defluorination.

Resolution Strategy :

Replicate literature protocols with rigorous control of variables (e.g., moisture, light).

Use TLC or in-situ IR to monitor reaction progress and identify intermediates.

Compare spectral data with authoritative databases (e.g., NIST Chemistry WebBook ).

Application-Oriented Questions

Q. What biological screening strategies are suitable for evaluating this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Use microdilution broth methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) with IC determination.

- Mechanistic Studies : Fluorescence polarization assays to assess interactions with DNA gyrase or tubulin, leveraging the bromine atom as a heavy atom for crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.